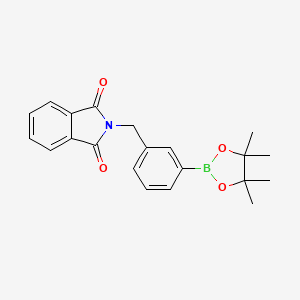

2-(3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンジル)イソインドリン-1,3-ジオン

説明

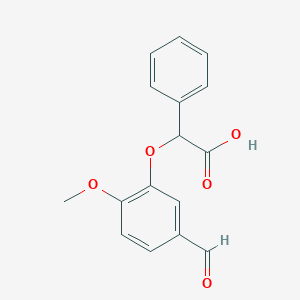

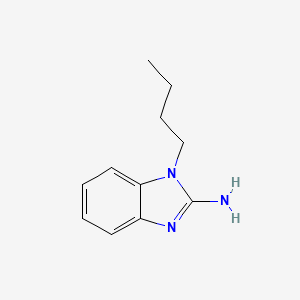

The compound "2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione" is a derivative of isoindoline-1,3-dione, which is a core structure in various pharmacologically active molecules. Isoindoline derivatives have been extensively studied due to their wide range of biological activities, including their role as inhibitors of acetylcholinesterase (AChE), an enzyme associated with the progression of Alzheimer's disease .

Synthesis Analysis

The synthesis of isoindoline derivatives can involve various strategies. For example, the synthesis of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione involved crystallization and was evaluated for its AChE inhibitory activity . Another study reported the synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones through a one-step reaction involving nucleophilic substitution, ring opening, and intramolecular cyclization . Although these methods do not directly describe the synthesis of the compound , they provide insight into the synthetic approaches that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of isoindoline derivatives is often confirmed using various spectroscopic techniques. For instance, the structure of 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione was characterized using 1D and 2D NMR spectroscopy, which included COSY and HSQC techniques to establish correlations between protons and adjacent carbons . These methods are crucial for confirming the molecular structure of synthesized compounds, including the one of interest.

Chemical Reactions Analysis

Isoindoline derivatives can participate in a variety of chemical reactions. The study of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione synthesis involved a [2+3] cycloaddition reaction, which is a common method for constructing heterocyclic compounds . This suggests that the compound "2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione" could also undergo similar cycloaddition reactions, given the presence of suitable functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives are influenced by their molecular structure. For example, the presence of substituents on the isoindoline ring can affect the compound's solubility, melting point, and stability. The study of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid provided insights into the thermal stability of the compound, which is an important aspect of its physical properties . Although the specific physical and chemical properties of "2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione" are not detailed in the provided papers, similar analyses would be necessary to fully characterize this compound.

科学的研究の応用

パラジウム触媒鈴木・宮浦クロスカップリング反応

この化合物は、パラジウム触媒鈴木・宮浦クロスカップリング反応における試薬として使用されます。 これらの反応は、有機合成の分野における礎であり、炭素-炭素結合の形成を可能にします .

がん研究と創薬

これは、標的化学療法薬の合成を支援し、がん研究において重要な役割を果たしています。 この応用は、新しい治療法の開発とがん生物学の理解に不可欠です .

オレフィンメタセシス

この化合物は、オレフィンメタセシスに関与しており、これは、炭素-炭素二重結合の断裂と再生によって、オレフィン性(炭素-炭素二重結合)フラグメントの再分配を伴う化学反応です .

ドラッグデリバリーシステム

ある研究では、このボロン酸エステルを用いてヒアルロン酸を構造的に修飾することで、反応性酸素種(ROS)応答性ドラッグデリバリーシステムを開発できることが示されています。 このシステムは、ターゲットデリバリーのためにナノ粒子を形成するために、クルクミンをカプセル化します .

センシングアプリケーション

この化合物の様な誘導体を含むボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基との相互作用により、さまざまなセンシングアプリケーションで使用されています .

コポリマーの合成

これは、ベンゾチアジアゾールと電子豊富なアリーレンユニットに基づく新規コポリマーの合成に使用され、これらのコポリマーは独特の光学的および電気化学的特性を持っています .

将来の方向性

The future directions for the use of this compound could involve its application in organic synthesis, given the utility of the 1,3,2-dioxaborolane group in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science, suggesting potential future applications in these areas .

作用機序

Mode of Action

The compound’s mode of action involves the formation of reversible covalent bonds with its targets. This interaction can lead to changes in the target’s function, potentially altering biochemical pathways within the cell . The exact nature of these changes would depend on the specific target and the context within which the compound is acting.

Biochemical Pathways

Boronic acids and their esters are often used in organic synthesis reactions, including the suzuki-miyaura cross-coupling reaction . In a biological context, the compound could potentially affect various biochemical pathways depending on its specific target.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and the context within which it is acting. Given the compound’s potential to form reversible covalent bonds with hydroxyl groups in various biological targets, it could potentially alter the function of these targets, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to form reversible covalent bonds with its targets could be influenced by the pH of the environment .

生化学分析

Biochemical Properties

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione plays a significant role in biochemical reactions, particularly in the context of borylation reactions. This compound interacts with various enzymes and proteins, facilitating the formation of boronate esters. The interaction with enzymes such as palladium catalysts enables the borylation at the benzylic C-H bond of alkylbenzenes, forming pinacol benzyl boronate . Additionally, it is involved in hydroboration reactions with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Cellular Effects

The effects of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways and cell cycle regulation. The compound’s interaction with cellular proteins can lead to alterations in cell signaling cascades, impacting processes such as cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione exerts its effects through specific binding interactions with biomolecules. The compound’s boron moiety allows it to form reversible covalent bonds with diols and other nucleophiles, facilitating enzyme inhibition or activation. This interaction can lead to changes in gene expression and enzyme activity, ultimately influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione in animal models are dose-dependent. At lower dosages, the compound exhibits beneficial effects on metabolic pathways and cellular functions. At higher dosages, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential cytotoxicity. Threshold effects have been identified, indicating the importance of precise dosage control in experimental settings .

Metabolic Pathways

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in borylation and hydroboration reactions highlights its significance in metabolic processes, influencing the synthesis and degradation of key metabolites .

Transport and Distribution

Within cells and tissues, 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, impacting its biochemical activity. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

特性

IUPAC Name |

2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BNO4/c1-20(2)21(3,4)27-22(26-20)15-9-7-8-14(12-15)13-23-18(24)16-10-5-6-11-17(16)19(23)25/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVHVGXLUGUXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378555 | |

| Record name | 2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214360-75-5 | |

| Record name | 2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)

![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)

![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)